![molecular formula C18H18N4O3 B2818089 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034491-33-1](/img/structure/B2818089.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.36 g/mol
- CAS Number : 1206997-43-4
This compound exhibits biological activity primarily through its interaction with various molecular targets, including:
- Histone Deacetylases (HDACs) : The compound has been shown to inhibit specific HDAC isoforms, which play a crucial role in regulating gene expression by modifying histones. Inhibitors of HDACs are being researched for their potential in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .
- PARP Inhibition : Similar compounds have demonstrated the ability to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy and radiotherapy .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties:
- In Vitro Studies : In studies involving various cancer cell lines, compounds with similar structures have shown significant cytotoxic effects, particularly against breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Selectivity and Potency
The selectivity of this compound for specific HDAC isoforms is noteworthy. For instance, it has been observed that certain derivatives exhibit greater potency against HDAC1 and HDAC3 compared to others, suggesting that structural modifications can enhance biological activity .
Case Studies
- Study on HDAC Inhibition : A recent study evaluated the efficacy of several benzimidazole derivatives, including this compound, showing IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating strong inhibitory activity .
- PARP Inhibitory Activity : Another investigation focused on the compound's ability to act as a PARP inhibitor. Results demonstrated that it could potentiate the effects of chemotherapeutic agents when used in combination therapies, leading to enhanced cell death in tumor models .
Data Table: Biological Activity Overview
Activity | Target | IC50 Value (nM) | Effect |
---|---|---|---|
HDAC Inhibition | HDAC1 | 14 | Induces apoptosis |
HDAC Inhibition | HDAC3 | 67 | Suppresses cell proliferation |
PARP Inhibition | PARP | Not specified | Sensitizes cells to chemotherapy |
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of the tetrahydrofuran group enhances its solubility and bioavailability, making it a promising candidate for pharmaceutical development.
Anticancer Properties
Research indicates that derivatives of benzimidazole, including N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, exhibit significant anticancer properties. For instance:
- Inhibition of NAD Metabolism: Studies have shown that compounds targeting nicotinamide adenine dinucleotide (NAD) metabolism can inhibit tumor growth in breast cancer models. These compounds can lead to apoptosis and DNA damage in cancer cells .
Case Study: Breast Cancer Treatment
A study focusing on the compound's efficacy in breast cancer treatment demonstrated:
- Proliferation Inhibition: The compound showed IC50 values in the low micromolar range, indicating potent inhibition of cancer cell proliferation.
- Mechanistic Insights: The study provided insights into how the compound induces cellular stress responses leading to apoptosis in cancer cells .
Comparative Analysis with Other Compounds
When compared with other benzimidazole derivatives, this compound exhibited superior selectivity towards tumor cells while sparing normal cells, highlighting its potential as a targeted therapy .
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(20-10-16-21-14-5-1-2-6-15(14)22-16)13-4-3-8-19-18(13)25-12-7-9-24-11-12/h1-6,8,12H,7,9-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYLHCZJUTATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.